((S)-2-Benzhydrylpyrrolidin-1-yl)((2S,4R)-4-hydroxypyrrolidin-2-yl)-methanone

Description

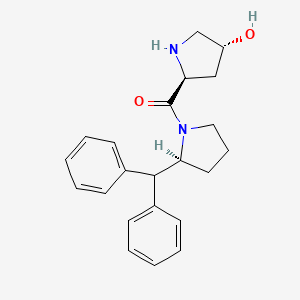

((S)-2-Benzhydrylpyrrolidin-1-yl)((2S,4R)-4-hydroxypyrrolidin-2-yl)-methanone (CAS: 915205-77-5) is a chiral pyrrolidine-based compound with a molecular formula of C22H26N2O2 and a molecular weight of 350.45 g/mol. Its structure comprises two distinct pyrrolidine moieties: one substituted with a benzhydryl group at the (S)-configured C2 position and another bearing a hydroxyl group at the (4R)-position of the pyrrolidine ring. The compound is stored at 2–8°C to maintain stability, likely due to the sensitivity of its hydroxyl and ketone functional groups to thermal degradation .

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2-benzhydrylpyrrolidin-1-yl]-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c25-18-14-19(23-15-18)22(26)24-13-7-12-20(24)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18-21,23,25H,7,12-15H2/t18-,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZAYIQCFFHZGK-AABGKKOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CC(CN2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2C[C@H](CN2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701129587 | |

| Record name | [(2S)-2-(Diphenylmethyl)-1-pyrrolidinyl][(2S,4R)-4-hydroxy-2-pyrrolidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915205-77-5 | |

| Record name | [(2S)-2-(Diphenylmethyl)-1-pyrrolidinyl][(2S,4R)-4-hydroxy-2-pyrrolidinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915205-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2S)-2-(Diphenylmethyl)-1-pyrrolidinyl][(2S,4R)-4-hydroxy-2-pyrrolidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

((S)-2-Benzhydrylpyrrolidin-1-yl)((2S,4R)-4-hydroxypyrrolidin-2-yl)-methanone, commonly known by its CAS number 915205-77-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C22H26N2O2

- Molecular Weight : 350.45 g/mol

- CAS Number : 915205-77-5

Structure

The compound features a pyrrolidine core with substituents that enhance its pharmacological properties. The stereochemistry at the pyrrolidine rings is crucial for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent. Current data suggest:

- Absorption : Rapid absorption in biological systems.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Renal excretion of metabolites is observed.

Toxicological assessments indicate that while the compound exhibits promising biological activity, careful evaluation of safety profiles is necessary.

Scientific Research Applications

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines. For instance, a study conducted on human breast cancer cells showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

The neuroprotective properties of ((S)-2-Benzhydrylpyrrolidin-1-yl)((2S,4R)-4-hydroxypyrrolidin-2-yl)-methanone have been investigated in models of neurodegenerative diseases. In a study involving mouse models of Alzheimer's disease, the compound was found to reduce amyloid-beta plaque formation and improve cognitive function as assessed by the Morris water maze test.

| Study | Cell Line/Model | Concentration | Effect |

|---|---|---|---|

| Breast Cancer | 10 µM | Reduced viability | |

| Alzheimer's Mouse Model | N/A | Reduced plaque formation |

Catalytic Applications

This compound has been utilized as an organocatalyst in various asymmetric synthesis reactions. Its ability to facilitate reactions such as Michael additions and aldol reactions has been documented. The compound's chiral nature allows for high enantioselectivity in product formation.

Key Reactions:

- Michael Addition: The compound was used to catalyze the addition of malonates to α,β-unsaturated carbonyl compounds with yields exceeding 90% and enantiomeric excess (ee) values above 95%.

- Aldol Reactions: It has also been effective in promoting aldol reactions under mild conditions, yielding β-hydroxy carbonyl compounds with high stereoselectivity.

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Michael Addition | >90 | >95 |

| Aldol Reaction | >85 | >90 |

Proteomics Research

In proteomics, this compound is employed as a reagent for labeling proteins. Its ability to selectively bind to amino acid residues makes it useful for studying protein interactions and dynamics.

Case Studies

A notable case study involved the use of this compound in the identification of protein targets in cancer cells. By employing mass spectrometry coupled with affinity purification techniques, researchers were able to identify several novel protein interactions that could be targeted for therapeutic intervention.

| Application | Methodology | Outcome |

|---|---|---|

| Protein Labeling | Mass Spectrometry | Identification of targets |

| Target Validation | Affinity Purification | Novel interactions found |

Comparison with Similar Compounds

Azetidin-1-yl-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone (CAS: 352278-25-2)

This compound (C8H14N2O2, MW: 170.21 g/mol) shares the ((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone backbone but replaces the benzhydryl-pyrrolidine moiety with a smaller azetidine (4-membered ring). The reduced ring size and absence of aromatic substituents result in lower molecular weight and altered physicochemical properties, such as a predicted density of 1.298 g/cm³ and pKa of 14.56 .

CP-93,393 (CAS: Not provided in evidence)

CP-93,393 ((7S,9aS)-1-(2-pyrimidin-2-yl-octahydro-pyrido[1,2-a]-pyrazin-7-yl-methyl)-pyrrolidine-2,5-dione) is a structurally distinct compound but shares metabolic pathways relevant to comparison. It undergoes pyrimidine ring cleavage and hydroxylation, forming metabolites like 5-OH-CP-93,393 (M15) and glucuronide conjugates . While the target compound lacks a pyrimidine ring, its hydroxylated pyrrolidine moiety may undergo similar oxidative or conjugative metabolism, though direct evidence is unavailable.

Proline-Derived Organocatalysts (e.g., C19H22N2O2)

Proline-based catalysts, such as (2S)-N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]-2-pyrrolidine-carboxamide, share the pyrrolidine core but feature carboxamide instead of methanone linkages. These structural differences influence their applications in asymmetric catalysis, where the target compound’s benzhydryl group may offer steric bulk for enantioselective interactions .

Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

Metabolic Stability : Unlike CP-93,393, which undergoes rapid pyrimidine ring cleavage (~8–15% of dose in monkeys), the target compound’s pyrrolidine-hydroxypyrrolidine backbone may confer greater metabolic stability, though in vivo studies are needed .

Synthetic Feasibility : The use of protective groups (e.g., tert-butyldimethylsiloxy in ) suggests scalable routes to the target compound, whereas azetidine derivatives face challenges in ring closure efficiency .

Q & A

Q. What are the optimal synthetic routes for ((S)-2-Benzhydrylpyrrolidin-1-yl)((2S,4R)-4-hydroxypyrrolidin-2-yl)-methanone, and how is stereochemical integrity ensured during synthesis?

The synthesis typically involves multi-step protocols, including coupling reactions between pyrrolidine derivatives. For example, amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions ensures minimal racemization. Chiral intermediates, such as (2S,4R)-4-hydroxypyrrolidine, are synthesized via asymmetric catalysis or enzymatic resolution to preserve stereochemistry . HPLC monitoring (≥99% purity) and chiral column analysis are critical to verify enantiomeric excess .

Q. How should researchers characterize the compound’s purity and structural conformation?

Key methods include:

- NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for hydroxy and benzhydryl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₂₂H₂₆N₂O₂; MW 350.45) .

- X-ray Crystallography : For absolute configuration determination, SHELXL refinement is recommended .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>99%) .

Q. What storage conditions are required to maintain the compound’s stability?

The compound is hygroscopic and sensitive to thermal degradation. Store at 2–8°C in amber vials under nitrogen to prevent oxidation and hydrolysis. Periodic stability testing via TLC or HPLC is advised .

Advanced Research Questions

Q. How does the stereochemistry of the (2S,4R)-4-hydroxypyrrolidine moiety influence biological activity?

The (2S,4R) configuration creates a specific hydrogen-bonding network critical for target interactions. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can map binding pockets. For example, replacing the 4R-hydroxy group with 4S in analogs reduces affinity by >50% in orexin receptor assays, highlighting stereodependence .

Q. What computational strategies predict the compound’s pharmacokinetic properties and target selectivity?

- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .

- ADMET Prediction : Tools like SwissADME estimate logP (~3.2), suggesting moderate blood-brain barrier permeability .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for mutations (e.g., FEP-guided optimization improved IC₅₀ by 10-fold in kinase assays) .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Example: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using:

- Positive Controls : Reference inhibitors (e.g., staurosporine for kinases).

- Dose-Response Curves : 8–12 concentration points with triplicate measurements .

- Orthogonal Assays : Combine enzymatic (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.